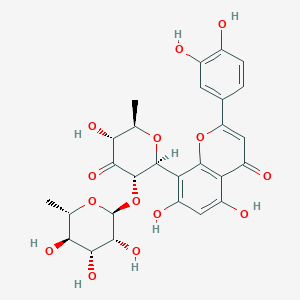
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin is an organic compound with the molecular formula C27H28O14 and a molecular weight of 576.507 g/mol . It is a flavonoid derivative, specifically a luteolin glycoside, which is commonly found in various plants. This compound is of significant interest in the field of life sciences due to its potential biological activities and applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin typically involves the glycosylation of luteolin with a rhamnose donor. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. For instance, the reaction may be carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated synthesis equipment to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of luteolin.
Reduction: Reduced forms of luteolin glycosides.
Substitution: Substituted luteolin derivatives with different sugar units or functional groups.
Applications De Recherche Scientifique
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting key inflammatory signaling pathways such as NF-κB and JAK-STAT, leading to reduced expression of pro-inflammatory mediators like TNF-α and IL-6.
Anticancer Activity: Inducing apoptosis in cancer cells by modulating pathways such as p53 and caspase activation
Comparaison Avec Des Composés Similaires
8-C-(2-Rhamnosyl-6-deoxyhexopyranosulyl)luteolin can be compared with other similar compounds, such as:
Luteolin: The aglycone form of the compound, which lacks the rhamnose moiety.
Apigenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with a different glycosylation pattern but similar biological activities.
The uniqueness of this compound lies in its specific glycosylation, which may enhance its solubility, stability, and bioavailability compared to its aglycone form .
Propriétés
Formule moléculaire |
C27H28O14 |
|---|---|
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3S,5R,6R)-5-hydroxy-6-methyl-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C27H28O14/c1-8-20(34)22(36)26(41-27-23(37)21(35)19(33)9(2)39-27)25(38-8)18-14(31)6-13(30)17-15(32)7-16(40-24(17)18)10-3-4-11(28)12(29)5-10/h3-9,19-21,23,25-31,33-35,37H,1-2H3/t8-,9+,19+,20-,21-,23-,25+,26-,27+/m1/s1 |
Clé InChI |
NILIUZQXMFPKPV-DVMLBOTRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















